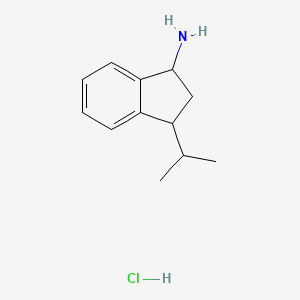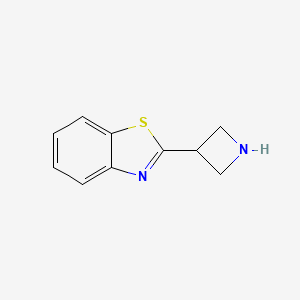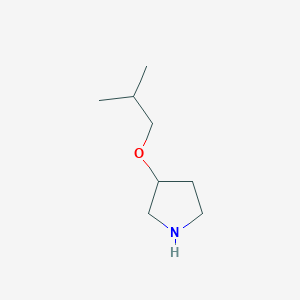
3-(cyclopropylamino)-N'-hydroxypropanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylamino)-N’-hydroxypropanimidamide is an organic compound that features a cyclopropylamino group attached to a hydroxypropanimidamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(cyclopropylamino)-N’-hydroxypropanimidamide typically involves the reaction of cyclopropylamine with a suitable precursor, such as a nitrile or an amide. One common method involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of 3-(cyclopropylamino)-N’-hydroxypropanimidamide may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylamino)-N’-hydroxypropanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
3-(Cyclopropylamino)-N’-hydroxypropanimidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 3-(cyclopropylamino)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Cyclopropylamino)-N’-hydroxybutanimidamide
- 3-(Cyclopropylamino)-N’-hydroxyhexanimidamide
- 3-(Cyclopropylamino)-N’-hydroxyheptanimidamide
Uniqueness
3-(Cyclopropylamino)-N’-hydroxypropanimidamide is unique due to its specific cyclopropylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
3-(cyclopropylamino)-N'-hydroxypropanimidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)3-4-8-5-1-2-5/h5,8,10H,1-4H2,(H2,7,9) |
Clave InChI |
HKJNEXOWMNURTR-UHFFFAOYSA-N |
SMILES isomérico |
C1CC1NCC/C(=N/O)/N |
SMILES canónico |
C1CC1NCCC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


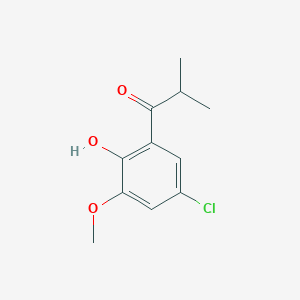
![5-Chloro-2-[(prop-2-yn-1-yloxy)amino]benzoic acid](/img/structure/B13309583.png)
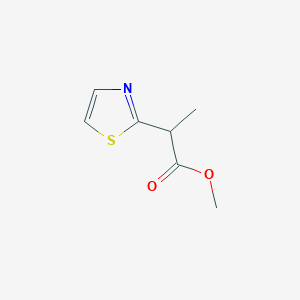
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
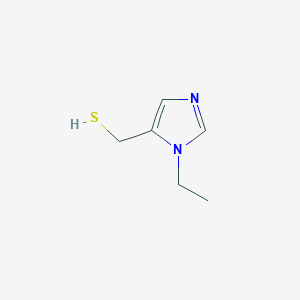
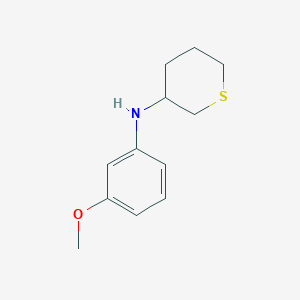
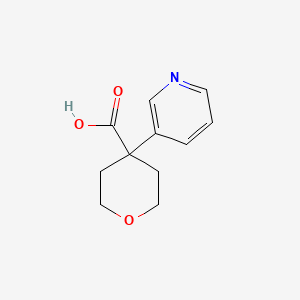
![(2-Methylprop-2-en-1-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13309628.png)
![5-Bromo-2-[(but-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13309635.png)
![3-Amino-5-bromo-1-[2-(dimethylamino)ethyl]-1,4-dihydropyridin-4-one](/img/structure/B13309639.png)
